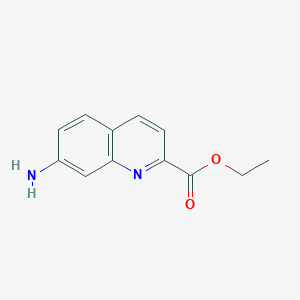

Ethyl 7-aminoquinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .

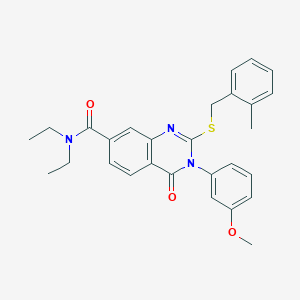

Molecular Structure Analysis

The molecular structure of Ethyl 7-aminoquinoline-2-carboxylate consists of a quinoline ring with an ethyl ester group at the 2-position and an amino group at the 7-position . The compound exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

Ethyl 7-aminoquinoline-2-carboxylate is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Its molecular weight is 216.24 . Further physical and chemical properties are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Ethyl 7-aminoquinoline-2-carboxylate derivatives have shown significant promise in the field of antibacterial research. Studies have demonstrated the synthesis and antibacterial activity of 6,7,8-polysubstituted quinoline derivatives, with certain compounds exhibiting greater activity than traditional antibacterial agents against both Gram-positive and Gram-negative bacteria. This highlights the potential of ethyl 7-aminoquinoline-2-carboxylate derivatives in developing new antibacterial drugs (H. Koga et al., 1980).

Anticancer Agents

Ethyl 7-aminoquinoline-2-carboxylate derivatives have also been synthesized with the aim of discovering potential anticancer agents. For example, novel ethyl substituted phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates were prepared and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, particularly 7b, 7c, 7d, 7e, 7f, demonstrated significant anticancer activity against the MCF-7 breast cancer cell line without exhibiting cytotoxicity against normal cells, indicating their potential as selective anticancer drugs (V. Facchinetti et al., 2015).

Synthesis of Diverse Quinoline Derivatives

The versatility of ethyl 7-aminoquinoline-2-carboxylate in synthetic chemistry has been explored through various reactions yielding a range of quinoline derivatives. For instance, novel methods for the synthesis of substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate have been developed, enabling the efficient production of diversely substituted 3-aminoquinoline carboxylic acid derivatives. This showcases the compound's utility in the synthesis of complex organic molecules with potential biological activity (R. Bujok et al., 2010).

Palladium-Catalyzed Arylation and Alkylation

Further research has focused on the application of ethyl 7-aminoquinoline-2-carboxylate derivatives in palladium-catalyzed arylation and alkylation reactions. These studies have demonstrated the compound's role in facilitating the selective monoarylation of primary sp3 C-H bonds and the alkylation of sp3 and sp2 C-H bonds, highlighting its potential in the development of new synthetic methodologies (D. Shabashov & O. Daugulis, 2010).

Safety and Hazards

Zukünftige Richtungen

Quinoline motifs, including Ethyl 7-aminoquinoline-2-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthesis methods and further exploration of the biological and pharmacological activities of Ethyl 7-aminoquinoline-2-carboxylate.

Wirkmechanismus

Target of Action

Ethyl 7-aminoquinoline-2-carboxylate is a derivative of the quinoline scaffold, which is an important construction motif for the development of new drugs . Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

Quinoline derivatives show significant results through different mechanisms . For instance, they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives, such as Ethyl 7-aminoquinoline-2-carboxylate, are known to affect various biochemical pathways. They have been used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, antiallergenic, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities . These activities suggest that the compound interacts with multiple biochemical pathways, leading to a broad range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with quinoline derivatives , it can be inferred that the compound likely exerts a variety of molecular and cellular effects.

Eigenschaften

IUPAC Name |

ethyl 7-aminoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWQPISSVRITND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)N)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-aminoquinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)

![(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2859507.png)

![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)

![3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2859523.png)